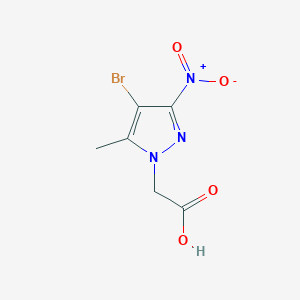![molecular formula C19H23NO5 B187623 N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 102011-15-4](/img/structure/B187623.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
Vue d'ensemble
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide, commonly known as DMPEB, is a chemical compound that has been extensively studied for its biological properties. DMPEB belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological activities.
Mécanisme D'action
DMPEB exerts its biological activities by interacting with specific molecular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of pro-inflammatory mediators. DMPEB has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes. Additionally, DMPEB has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
DMPEB has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMPEB has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In animal studies, DMPEB has been found to reduce the levels of blood glucose and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEB has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its biological properties, which makes it a well-characterized compound. DMPEB is also readily available and can be synthesized in the lab. However, one of the limitations of DMPEB is that its mechanism of action is not fully understood. Additionally, DMPEB has been found to exhibit low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DMPEB. One area of research is the development of DMPEB analogs that exhibit improved solubility and potency. Another area of research is the investigation of the potential use of DMPEB as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. DMPEB has also been studied as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to fully understand the mechanism of action of DMPEB and its potential therapeutic applications.
Conclusion:
In conclusion, DMPEB is a well-characterized chemical compound that exhibits a range of pharmacological activities. It has been extensively studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB exerts its biological activities by interacting with specific molecular targets and has been found to exhibit a range of biochemical and physiological effects. Although DMPEB has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential therapeutic applications of DMPEB.
Méthodes De Synthèse
The synthesis of DMPEB involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-3,4-dimethoxyaniline to form DMPEB. The yield of the synthesis process is around 65%.
Applications De Recherche Scientifique
DMPEB has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic properties. DMPEB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMPEB has been studied as a potential treatment for diabetes due to its ability to regulate glucose metabolism.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(11-17(15)24-3)9-10-20-19(21)14-6-8-16(23-2)18(12-14)25-4/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAOOOGRNWFPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312112 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide | |
CAS RN |
102011-15-4 | |
| Record name | Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)










